molecular formula C18H15N B14080382 1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl- CAS No. 10265-82-4

1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-

Cat. No.: B14080382
CAS No.: 10265-82-4
M. Wt: 245.3 g/mol
InChI Key: JUMZQASJVSEKBZ-UHFFFAOYSA-N
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Description

9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a cyclopentane ring and a quinoline moiety, with a phenyl group attached at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the photocyclization of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. The reaction is carried out in methanol under irradiation, leading to the formation of the desired quinoline derivative . The reaction conditions are highly regioselective, with different substituents yielding various substituted products.

Industrial Production Methods: While specific industrial production methods for 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline are not well-documented, the general approach involves optimizing the photocyclization process for large-scale synthesis. This may include the use of continuous flow reactors and advanced photochemical techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

    Pamaquine: An antimalarial agent with a quinoline ring system.

    Chloroquine: Another antimalarial compound with a similar structure.

    Tafenoquine: Used for the treatment and prevention of malaria.

    Bulaquine: A derivative of primaquine with enhanced efficacy.

    Quinine: A well-known antimalarial agent.

    Mefloquine: Used for the treatment of malaria.

    Amodiaquine: Exhibits both antimalarial and anti-inflammatory properties.

Uniqueness: 9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to its specific fused ring structure and the presence of a phenyl group at the 9th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

10265-82-4

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline

InChI

InChI=1S/C18H15N/c1-2-7-13(8-3-1)18-14-9-4-5-11-16(14)19-17-12-6-10-15(17)18/h1-5,7-9,11H,6,10,12H2

InChI Key

JUMZQASJVSEKBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C4=CC=CC=C4

Origin of Product

United States

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